molecular formula C8H8BrN3 B3028224 4-Bromo-5-methyl-1H-indazol-3-amine CAS No. 1715912-74-5

4-Bromo-5-methyl-1H-indazol-3-amine

Cat. No.: B3028224
CAS No.: 1715912-74-5
M. Wt: 226.07
InChI Key: FKLIXMKJIGOMOT-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5) is a brominated indazole derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 8 H 8 BrN 3 with a molecular weight of 226.07 g/mol [ 2 ]. The compound is characterized by a predicted boiling point of 433.9±40.0 °C and a density of 1.741±0.06 g/cm 3 [ 2 ]. It should be stored in a dark place, sealed, and under dry conditions at 2-8°C to preserve stability [ 4 ]. The core research value of this compound lies in its role as a key synthetic building block for the development of novel therapeutic agents. The 1H-indazol-3-amine structure is a recognized hinge-binding fragment in kinase inhibitor design [ 7 ]. This compound is particularly valuable for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, where its bromo substituent allows for functionalization at the 4-position [ 7 ]. This enables researchers to explore structure-activity relationships and create diverse chemical libraries aimed at targeting critical biological pathways. Its primary research applications are in oncology, specifically in the design and synthesis of potential kinase inhibitors. Indazole derivatives have demonstrated significant antitumor activities against various human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) [ 7 ]. Furthermore, molecular skeletons incorporating ring-fused phenyl groups similar to this indazole derivative are being investigated as effective scaffolds for developing reversible and irreversible pan-HER (EGFR) inhibitors, which are crucial for overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC) [ 6 ]. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLIXMKJIGOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295360
Record name 4-Bromo-5-methyl-1H-indazol-3-amine
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Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715912-74-5
Record name 4-Bromo-5-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295360
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The Significance of the Indazole Heterocyclic Framework in Chemical Research

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal and organic chemistry. researchgate.netresearchgate.net This nitrogen-containing heterocycle exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant. nih.govchemicalbook.com The versatility of the indazole framework is a key reason for its prevalence in chemical research. researchgate.net

Indazole and its derivatives are integral to numerous marketed drugs and compounds currently under investigation, highlighting their therapeutic potential. researchgate.net The planar nature of the heterocyclic ring, along with the capacity to introduce various side chains, allows for the fine-tuning of its chemical and physical properties. This adaptability makes indazoles valuable building blocks for creating a diverse array of bioactive molecules. researchgate.netnih.gov

The broad spectrum of biological activities associated with indazole-containing compounds is extensive. Researchers have identified their potential in developing treatments for a range of conditions, including cancer, inflammation, and various infectious diseases. researchgate.netnih.govnih.gov This wide-ranging bioactivity has cemented the indazole scaffold as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets. nih.govdntb.gov.ua

The Rationale for Investigating 4 Bromo 5 Methyl 1h Indazol 3 Amine

The specific substitution pattern of 4-Bromo-5-methyl-1H-indazol-3-amine provides a clear rationale for its investigation. The presence and position of the bromo, methyl, and amine groups on the indazole core are not arbitrary; they are strategically placed to potentially enhance the molecule's utility as a synthetic intermediate and its biological activity.

The amine group at the 3-position is a particularly important feature. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with key regions of biological targets like kinases. nih.gov This interaction is crucial for the activity of several established drugs. nih.gov

The bromine atom at the 4-position offers a versatile handle for further chemical modification. Halogens, such as bromine, are often introduced into molecules to facilitate cross-coupling reactions, like the Suzuki coupling. nih.gov This allows for the straightforward attachment of a wide variety of other chemical groups, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov The methyl group at the 5-position can also influence the molecule's electronic properties and how it fits into a biological target.

Scope and Research Domains for 4 Bromo 5 Methyl 1h Indazol 3 Amine Studies

Established Synthetic Pathways to Substituted 1H-Indazol-3-amine Cores

The synthesis of the 1H-indazol-3-amine core is a well-documented process, with several established methods. These pathways typically begin with appropriately substituted benzonitriles, which undergo cyclization to form the bicyclic indazole system.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives

A primary and classical method for synthesizing 3-aminoindazoles involves the condensation of ortho-halobenzonitriles with hydrazine. acs.org This reaction is versatile, utilizing various hydrazine derivatives and o-substituted benzonitriles to yield a range of substituted 3-aminoindazoles.

The process generally involves heating a solution of the starting benzonitrile (B105546) with hydrazine hydrate (B1144303). nih.govchemicalbook.com For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate to produce 5-bromo-1H-indazol-3-amine in high yield. nih.govchemicalbook.com Similarly, 2,6-dichlorobenzonitrile (B3417380) reacts with hydrazine to form the corresponding 3-aminoindazole, which is a precursor to the kinase inhibitor linifanib. nih.gov The reaction proceeds via a cyclization mechanism where hydrazine attacks the carbon bearing a leaving group, followed by an intramolecular attack on the nitrile group to form the pyrazole (B372694) ring fused to the benzene (B151609) ring. nih.gov

While effective, this approach can sometimes require harsh reaction conditions, which may lead to lower yields, particularly with electron-rich benzonitriles. acs.org To overcome these limitations, variations have been developed, such as palladium-catalyzed reactions of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. acs.org This two-step procedure provides a general and efficient alternative to the direct SNAr reaction of hydrazine with o-fluorobenzonitriles. acs.org

Nucleophilic Aromatic Substitution (SNAr) Chemistry in Indazole Ring Formation

Nucleophilic Aromatic Substitution (SNAr) is a fundamental mechanism underpinning many syntheses of 3-aminoindazoles. nih.gov This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of indazole synthesis, the nucleophile is hydrazine, and the substrate is an ortho-substituted benzonitrile.

For the SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. Commonly used leaving groups are fluorine, chlorine, and nitro groups. nih.govacs.org Fluorine is often the most effective leaving group. acs.org The reaction of 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) with hydrazine to yield 7-bromo-4-chloro-1H-indazol-3-amine in 90% yield is a prime example of SNAr chemistry in the synthesis of a complex 3-aminoindazole. nih.gov

The mechanism of the SNAr reaction in this context can follow two potential pathways: (1) the initial SNAr reaction where hydrazine displaces the ortho-halogen, followed by an intramolecular cyclization onto the nitrile, or (2) an initial attack of hydrazine on the nitrile group, followed by an intramolecular SNAr reaction to close the ring. nih.gov The specific pathway can be influenced by the steric and electronic properties of the substituents on the benzonitrile ring. nih.gov

Regioselective Synthesis Approaches for this compound

The synthesis of this compound requires precise control over the placement of three different functional groups on the indazole scaffold. The most effective strategy often involves establishing the substitution pattern on the starting benzene ring before the formation of the heterocyclic indazole ring. nih.gov

Strategies for Bromination at the 4-Position of the Indazole Core

Achieving regioselective bromination at the C4 position of the indazole core is a significant synthetic challenge. Direct bromination of a pre-formed 3-aminoindazole often fails to yield the desired regioisomer. For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) resulted in the undesired 5-bromo regioisomer as the major product. nih.govchemrxiv.org

A more successful and controlled approach is to introduce the bromine atom at the desired position on the benzonitrile precursor before cyclization. nih.govchemrxiv.orgchemrxiv.org For the synthesis of this compound, this would involve starting with a 2-halo-5-methylbenzonitrile and regioselectively brominating it at the position that will become C4 of the indazole ring. A patent for a related compound, 5-bromo-4-fluoro-1H-indazole, utilizes the bromination of 3-fluoro-2-methylaniline (B146951) with N-bromosuccinimide to install the bromine atom at the correct position prior to subsequent ring-forming steps. google.com This highlights the principle of pre-functionalizing the aromatic precursor. A plausible precursor for the target molecule would therefore be 3-bromo-2-chloro-6-methylbenzonitrile or a similar analogue, which upon reaction with hydrazine, would cyclize to the desired this compound.

Approaches for Methyl Group Introduction at the 5-Position

Similar to the bromination strategy, the methyl group at the C5 position is typically incorporated by starting with a commercially available, pre-methylated benzene derivative. Direct methylation of the indazole ring can be unselective, leading to mixtures of N1 and N2-methylated products, and C-methylation is generally difficult to control. rsc.orgresearchgate.net

Synthetic routes described in the literature for related substituted indazoles often begin with precursors that already contain the required methyl group. For example, a patented synthesis of 4-bromo-5-methyl-1H-indazole (not the 3-amino derivative) starts from 2-bromo-1,3-dimethylbenzene, which undergoes a series of transformations including nitration to install the necessary functional groups for cyclization. google.com Another method begins with 3-fluoro-2-methylaniline, where the methyl group is already in place for the synthesis of a 4-fluoro-5-bromo-1H-indazole. google.com These examples underscore the common strategy of using a starting material where the methyl group is already correctly positioned on the aromatic ring, thus avoiding complex and potentially low-yielding methylation steps later in the synthesis.

Control over Amine Group at the 3-Position

The introduction of the amine group at the C3 position of the indazole ring is an intrinsic outcome of the most common synthetic pathway for this class of compounds. The reaction of an ortho-halobenzonitrile with hydrazine or its derivatives is the most direct and widely used method to construct the 3-aminoindazole scaffold. nih.govacs.orgrsc.org

The formation of the 3-amino group is controlled by the nature of the reactants. The hydrazine molecule provides the two nitrogen atoms for the pyrazole part of the indazole, and one of these nitrogens forms the exocyclic amino group at C3 after cyclization with the nitrile functionality of the benzonitrile precursor. nih.gov This method is highly reliable for installing the 3-amino group, and its application is seen in the synthesis of numerous biologically active 3-aminoindazoles. nih.govnih.gov Alternative methods, such as those starting from 2-aminobenzonitriles, would lead to different substitution patterns, making the hydrazine-based cyclization the key strategy for securing the amine at the 3-position.

Advanced Catalytic Methods in Indazole Synthesis Relevant to this compound

The construction of the indazole core, particularly with the specific substitution pattern of this compound, can be approached through several advanced catalytic methods. These techniques offer improvements in efficiency, selectivity, and substrate scope over classical methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example used extensively in the functionalization of heterocyclic systems, including indazoles. rsc.orgnobelprize.org While not a direct method for synthesizing the indazole ring itself, this reaction is highly relevant for modifying a pre-existing bromo-indazole core, such as 4-bromo-5-methyl-1H-indazole. This allows for the introduction of various aryl or heteroaryl groups at the 4-position, creating diverse molecular libraries.

The general mechanism involves the oxidative addition of the aryl halide (the bromo-indazole) to a Pd(0) catalyst, followed by transmetalation with an organoboron species (boronic acid or ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org Studies on various bromo-indazoles have shown that catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are effective. nih.govnih.gov The choice of base and solvent is critical and is optimized for each specific substrate pair. rsc.org

For instance, the Suzuki-Miyaura coupling of 5-bromoindazoles with various boronic acids has been successfully performed using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in dimethoxyethane (DME) at 80 °C, yielding the coupled products in good yields. nih.gov A similar strategy could be envisioned for the derivatization of the this compound core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles

Indazole Substrate Boronic Acid Catalyst Base Solvent Yield Reference
N-Boc-3-iodo-5-methoxyindazole Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O >80% nih.gov
N-Boc-3-iodo-5-methoxyindazole 2-Thiopheneboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O >80% nih.gov
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ DME High nih.gov
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide Various arylboronic acids Pd(dppf)Cl₂·DCM K₂CO₃ 1,4-Dioxane/H₂O Good rsc.org

Intramolecular Cyclization Protocols

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a direct route to the indazole ring system. For amininated indazoles like the target compound, cyclization of a suitably substituted precursor with hydrazine is a key strategy. mdpi.com

A particularly relevant example is the development of a practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir. mdpi.com This process starts from 2,6-dichlorobenzonitrile, which is first regioselectively brominated. The resulting 2-bromo-3,5-dichlorobenzonitrile (B15227345) analogue then undergoes a cyclization reaction with hydrazine. mdpi.com A similar approach starting from a substituted 2-halobenzonitrile could provide access to this compound. The key step is the nucleophilic aromatic substitution of a halogen ortho to the nitrile group by hydrazine, followed by intramolecular cyclization of the resulting hydrazino-nitrile intermediate onto the nitrile group to form the 3-aminoindazole ring.

Another advanced catalytic method involves the copper-catalyzed intramolecular Ullmann cyclization. acs.orgthieme-connect.com In this approach, a hydrazone, formed by condensing an ortho-halo-aldehyde with a hydrazine derivative, undergoes cyclization in the presence of a copper catalyst to form the N-N bond of the indazole ring. acs.org This method has been optimized using high-throughput screening to find safe and high-yielding conditions, demonstrating its utility in process development for active pharmaceutical ingredients. acs.org

A patented method for producing the core 4-bromo-5-methyl-1H-indazole involves the cyclization of a compound (IV) with hydrazine hydrate. google.com This highlights the industrial relevance of hydrazine-mediated ring closure for this specific scaffold.

Metal-Free Catalyzed Processes

To avoid potential metal contamination in the final product, which is a significant concern in pharmaceutical manufacturing, metal-free synthetic routes are highly desirable. acs.org Several metal-free methods for indazole synthesis have been developed.

One notable process involves the synthesis of 1H-indazoles from o-aminobenzoximes. acs.orgnih.gov This reaction proceeds through the selective activation of the oxime group with methanesulfonyl chloride in the presence of triethylamine, followed by intramolecular cyclization. acs.org The conditions are remarkably mild (0–23 °C), and the method provides good to excellent yields for a variety of substituted indazoles. nih.govscispace.com

Another efficient, one-pot, metal-free protocol allows for the synthesis of indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. acs.org This reaction is insensitive to air and moisture and demonstrates a broad functional group tolerance, making it a robust and scalable option. acs.org The mechanism proceeds through condensation and an intramolecular electrophilic amination sequence. acs.org

Optimization and Process Development for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and high purity of the final product.

Enhancement of Reaction Yields

Improving reaction yields is a primary goal of process development. In the context of synthesizing substituted 3-aminoindazoles, optimization often focuses on the critical cyclization step. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, for example, the equivalents of hydrazine hydrate were systematically investigated. chemrxiv.org It was determined that using 4 equivalents of hydrazine hydrate at an elevated temperature of 95 °C was necessary to drive the conversion of the starting material to over 98%. chemrxiv.org This type of systematic variation of reagent stoichiometry and temperature is crucial for maximizing the yield of the desired product. researchgate.net Similarly, high-throughput screening and statistical modeling have been employed to overcome poor reactivity and find optimal conditions that produce high-purity material in excellent yields for copper-catalyzed Ullmann cyclizations. acs.org

Selection and Optimization of Solvents and Reagents

The choice of solvent can dramatically influence the outcome of a reaction, affecting solubility, reaction rates, and even product selectivity. researchgate.net In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key challenge was controlling the regioselectivity of the cyclization, which produced a mixture of the desired 7-bromo isomer and the undesired 5-bromo isomer. mdpi.comchemrxiv.org

A comprehensive solvent screening was performed to address this. While solvents like ethanol (B145695) and isopropanol (B130326) gave poor selectivity, 2-methyltetrahydrofuran (B130290) (2-MeTHF) was identified as the optimal solvent, providing the best ratio of the desired regioisomer. chemrxiv.org Further optimization of the solvent volume showed that using 5 volumes of 2-MeTHF afforded over 99% conversion while maintaining favorable selectivity. chemrxiv.org The selection of a suitable base, such as sodium acetate (B1210297) (NaOAc), was also found to be important for the transformation. chemrxiv.org

Table 2: Effect of Solvent on Regioselective Cyclization

Entry Solvent Desired Isomer : Undesired Isomer Ratio Reference
1 Ethanol 65 : 35 chemrxiv.org
2 Isopropanol (IPA) 70 : 30 chemrxiv.org
3 N,N-Diisopropylethylamine (DIPEA) Higher than IPA chemrxiv.org
4 2-Methyltetrahydrofuran (2-MeTHF) Highest Selectivity chemrxiv.org

This detailed optimization of solvents and reagents provides a clear blueprint for developing a scalable and selective process for producing this compound or structurally related compounds.

Considerations for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable. Key considerations revolve around the choice of synthetic route, management of hazardous reagents, optimization of reaction conditions, and development of robust purification methods that avoid technically demanding procedures like chromatography.

Route Selection and Intermediate Synthesis

The industrial production of the key precursor, 4-bromo-5-methyl-1H-indazole, is a critical factor. An older, problematic synthetic route involved nitration using a mixture of sulfuric and nitric acid. This approach is fraught with difficulties during scale-up, including the risk of thermal runaway ("flushing"), the generation of significant acidic waste, and low yields in the final diazotization ring-closing step, making it unfavorable for industrial application. google.com

A more recent patent outlines a higher-yield, safer, and more environmentally benign method suitable for large-scale production. google.com This improved route avoids the harsh nitrating conditions and offers a more controlled and efficient process.

Table 1: Comparison of Synthetic Routes for 4-Bromo-5-methyl-1H-indazole Intermediate

Feature Prior Art Method Improved Patented Method (CN112321510A)
Key Transformation Nitration followed by diazotization and ring closure Directed ortho-lithiation, formylation, and cyclization with hydrazine hydrate
Reagents Sulfuric acid, Nitric acid Lithium diisopropylamide (LDA), Dimethylformamide (DMF), Methoxylamine hydrochloride, Hydrazine hydrate

| Scale-Up Issues | - High risk of thermal runaway

  • Generation of large volumes of acid waste
  • Low yield in final step | - Use of cryogenic and moisture-sensitive reagents (LDA)
  • Requires careful process control | | Reported Molar Yield | Low, contributing to high cost | 86.5% for the final ring-closure step | | Environmental Impact | Poor | Improved; avoids large quantities of waste acid | This table is generated based on data from patent CN112321510A. google.com
  • Optimization of Key Reaction Steps

    Drawing parallels from the development of structurally related 3-aminoindazoles, specific steps in the synthesis of this compound require careful optimization for industrial viability. nih.gov

    Bromination: The choice of brominating agent is crucial for achieving high selectivity and yield. While elemental bromine can be used, it often leads to side reactions, such as the hydration of nitrile groups to amides, especially at elevated temperatures. N-Bromosuccinimide (NBS) has been identified as a superior reagent in analogous syntheses, offering better control and minimizing the formation of impurities. The optimization for a related process found that using 1.07 equivalents of NBS in concentrated sulfuric acid at room temperature provided the best results for large-scale batches (up to 300g). nih.gov

    Table 2: Evaluation of Brominating Reagents for Indazole Precursor Synthesis (by Analogy)

    Brominating Reagent Acid/Solvent Temperature Outcome/Observation
    Br₂ H₂SO₄ 25 °C Formation of hydrolyzed side products
    Br₂ H₂SO₄ 80 °C Increased formation of hydrolyzed side products
    NBS Trifluoroacetic Acid (TFA) 25 °C No reaction
    NBS 96% H₂SO₄ 25 °C Optimal conditions identified for scale-up; high conversion to desired product

    This table is based on analogous findings from the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. nih.gov

    Indazole Ring Formation: The cyclization step, often employing hydrazine hydrate, is another critical operation. Hydrazine is a high-energy, toxic reagent, and its handling on a large scale requires stringent safety protocols. Process optimization focuses on minimizing the excess of hydrazine, controlling the reaction temperature to prevent runaway reactions, and selecting an appropriate solvent that facilitates both the reaction and the subsequent product isolation. Studies on similar cyclizations have shown that the choice of solvent (e.g., 2-MeTHF) and precise temperature control are essential for maximizing the yield of the desired regioisomer and ensuring a safe process. nih.gov The final step of the patented synthesis for 4-bromo-5-methyl-1H-indazole involves heating with hydrazine hydrate in ethanol, followed by quenching with water and recrystallization from toluene (B28343) to achieve high purity and yield. google.com

    Table 3: Optimization of Cyclization Conditions for 3-Aminoindazole Formation (by Analogy)

    Solvent (Volume) Temperature Reagents Conversion/Product Ratio
    Dioxane (10 V) 95 °C Hydrazine hydrate (4 eq), NaOAc (1.2 eq) >99% conversion, 60:40 desired/undesired isomer
    2-MeTHF (10 V) 95 °C Hydrazine hydrate (4 eq), NaOAc (1.2 eq) >99% conversion, 70:30 desired/undesired isomer
    2-MeTHF (5 V) 95 °C Hydrazine hydrate (4 eq), NaOAc (1.2 eq) >99% conversion, 70:30 desired/undesired isomer

    This table is based on analogous findings from the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine and demonstrates the impact of solvent choice and volume on reaction efficiency. nih.gov

    Purification and Isolation

    For industrial-scale production, purification by column chromatography is generally avoided due to high solvent consumption, cost, and low throughput. The development of a robust crystallization or precipitation method for the final product and key intermediates is therefore a primary goal. The patented method for the precursor 4-bromo-5-methyl-1H-indazole successfully utilizes recrystallization from toluene to isolate the product with high purity. google.com Similarly, the scaled-up synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was specifically designed to yield a product that could be purified by precipitation and washing, completely avoiding chromatography. nih.gov This approach is essential for the economic viability of producing this compound on a large scale.

    Reactivity Profiles of the Amine Functional Group at the 3-Position

    The amine group at the 3-position of the indazole ring is a key site for derivatization, exhibiting characteristic nucleophilic properties.

    Participation in Nucleophilic Substitution Reactions

    The 3-amino group in the indazole scaffold is nucleophilic and can participate in various substitution reactions. The synthesis of 3-aminoindazoles often involves the nucleophilic addition of hydrazine derivatives to precursor molecules, highlighting the inherent reactivity of the nitrogen atom. acs.orgnih.govrsc.org The lone pair of electrons on the primary amine is available for attack on electrophilic centers, enabling the formation of new carbon-nitrogen bonds. This reactivity is fundamental to building more complex molecular architectures based on the indazole core. For instance, N-aryl substituted 3-aminoindazoles can be synthesized from the reaction of nitriles with aromatic hydrazines. rsc.org

    Amidation and Diazotization Capabilities

    Amidation: The primary amine at the 3-position readily undergoes acylation or amidation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is significant as the 1H-indazole-3-amide framework is a critical component in various biologically active compounds. nih.gov The formation of amide bonds from 3-aminoindazoles can be achieved by reacting them with derivatives of carbonic acid. google.com

    Diazotization: As a primary aromatic amine, the 3-amino group is capable of undergoing diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orglibretexts.org This reaction converts the amine into a diazonium salt. Aryl diazonium salts are valuable synthetic intermediates that can be subsequently displaced by a variety of nucleophiles in reactions like the Sandmeyer or Schiemann reactions to introduce halides, or used in coupling reactions. organic-chemistry.org While the intermediates from aliphatic amines are generally unstable, aryl diazonium salts can exhibit greater stability, allowing for their use in further transformations. libretexts.org The diazotization of related heterocyclic amines, such as 3-aminoindoles, to form stable diazonium species has been reported, suggesting a similar reactivity profile for 3-aminoindazoles. researchgate.net

    Transformations Involving the Bromo-Substituent at the 4-Position

    The bromine atom at the 4-position is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

    Utilization in Palladium-Mediated Coupling Reactions

    The carbon-bromine bond at the 4-position of the indazole ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these couplings is typically I > Br > Cl. wikipedia.org

    Suzuki-Miyaura Coupling: This reaction pairs the bromoindazole with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl and heteroaryl compounds. nih.govias.ac.in The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.govrsc.org The versatility of the Suzuki reaction allows for the coupling of bromoindazoles with a variety of aryl and heteroaryl boronic acids, providing access to a wide range of substituted indazole derivatives. rsc.orgrsc.org

    Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the bromoindazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net This method is highly efficient for the synthesis of arylalkynes and has been applied to various bromo-heterocycles, demonstrating its potential for functionalizing the 4-position of the indazole with alkynyl groups. researchgate.netresearchgate.net

    Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromoindazole with a primary or secondary amine. wikipedia.orglibretexts.org This transformation has become a vital tool for synthesizing aryl amines. wikipedia.org The choice of palladium catalyst and ligand is crucial for the reaction's success, with various generations of catalyst systems developed to accommodate a broad range of amine and aryl halide coupling partners. organic-chemistry.orgnih.gov The reaction has been successfully applied to bromo-pyrazoles, which are structurally similar to indazoles. researchgate.net

    Coupling ReactionTypical Catalyst/Ligand SystemCoupling PartnerBond Formed
    Suzuki-MiyauraPd(dppf)Cl₂Aryl/Heteroaryl Boronic AcidC-C
    SonogashiraPdCl₂(PPh₃)₂ / CuITerminal AlkyneC-C (sp²-sp)
    Buchwald-HartwigPd₂(dba)₃ / Biarylphosphine LigandPrimary/Secondary AmineC-N

    Exploration of Other Halogen-Directed Synthetic Pathways

    Beyond palladium-mediated reactions, the bromo-substituent can direct other synthetic transformations. One of the most important is the metal-halogen exchange , where the bromine atom is swapped for a metal, typically lithium. wikipedia.org This is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. wikipedia.orgtcnj.edu This reaction converts the relatively unreactive bromoindazole into a highly reactive organolithium species. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups. This method has been successfully applied to various bromo-heterocycles, including bromoimidazoles, to generate functionalized derivatives. rsc.orgrsc.org A combination of i-PrMgCl and n-BuLi can also be used for bromine-metal exchange under non-cryogenic conditions, even in the presence of acidic protons. nih.gov

    Reactivity of the Indazole Core and Methyl Group

    The indazole ring system and the attached methyl group also possess distinct reactive sites.

    Indazole Core: The indazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com A key feature of the 1H-indazole scaffold is the presence of two nitrogen atoms, which can be sites for N-alkylation. The alkylation of NH-indazoles can lead to a mixture of N1 and N2 substituted products, and the regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of substituents on the indazole ring. beilstein-journals.orgrsc.orgbeilstein-journals.orgnih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. chemicalbook.combeilstein-journals.org The nitrogen atoms also impart basic properties to the molecule. chemicalbook.com

    Methyl Group: The methyl group at the 5-position is attached to an aromatic ring and can undergo reactions typical for such a substituent. For example, it can be oxidized to a carboxylic acid using strong oxidizing agents. Furthermore, under free-radical conditions, it can undergo benzylic halogenation to introduce a halogen atom, which can then serve as a handle for further nucleophilic substitution reactions. The synthesis of indazoles from o-toluidine (B26562) precursors involves a cyclization reaction that relies on the reactivity of a methyl group adjacent to a diazonium functionality. chemicalbook.com

    Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 5 Methyl 1h Indazol 3 Amine

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 4-Bromo-5-methyl-1H-indazol-3-amine. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

    Key functional groups and their expected vibrational frequencies in the IR spectrum of this compound include:

    N-H Stretching: The primary amine (-NH2) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the region of 3200-3500 cm⁻¹. wpmucdn.com The N-H bond of the indazole ring also contributes to absorption in this region. mpg.de

    C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) and pyrazole (B372694) rings are expected in the 3000-3100 cm⁻¹ range. The methyl group (-CH3) will show aliphatic C-H stretching vibrations between 2800 and 2960 cm⁻¹. wpmucdn.com

    C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations within the indazole ring system will produce a series of sharp absorption bands in the 1400-1650 cm⁻¹ region.

    N-H Bending: The bending vibration of the primary amine group can be observed near 1600 cm⁻¹. wpmucdn.com

    C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

    The gas-phase IR spectrum of the parent molecule, indazole, has been extensively studied and assigned using theoretical predictions, providing a foundational understanding for interpreting the spectra of its derivatives. Intermolecular interactions, such as hydrogen bonding in the solid state, can lead to significant modifications in the observed spectrum compared to the gas phase.

    Table 1: Predicted IR Absorption Bands for this compound

    Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
    Primary Amine (-NH₂)Asymmetric & Symmetric Stretching3200 - 3500
    Indazole N-HStretching~3100 - 3400
    Aromatic C-HStretching3000 - 3100
    Aliphatic C-H (Methyl)Stretching2800 - 2960
    C=C and C=N (Aromatic)Stretching1400 - 1650
    Primary Amine (-NH₂)Bending~1600
    C-BrStretching< 800

    X-ray Crystallography for Unambiguous Solid-State Structural Confirmation

    X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

    While the specific crystal structure of this compound is not publicly available in the search results, the methodology has been successfully applied to related indazole derivatives. For instance, the crystal structures of (1H-indazol-1-yl)methanol derivatives have been reported, providing insight into the solid-state packing and hydrogen bonding networks of similar compounds. nih.gov

    The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that can be mathematically decoded to generate a detailed electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

    For this compound, X-ray crystallography would confirm:

    The planar structure of the indazole ring system.

    The positions of the bromine atom, methyl group, and amine group on the indazole ring.

    The tautomeric form present in the solid state (i.e., whether the hydrogen is on the N1 or N2 position of the indazole ring).

    Intermolecular interactions, such as hydrogen bonding between the amine and indazole N-H groups of adjacent molecules, which influence the crystal packing.

    Chromatographic Techniques for Purity Assessment and Isolation

    Chromatographic methods are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures and impurities.

    High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. nih.gov It is widely used for purity assessment of pharmaceutical intermediates and active compounds. nih.govias.ac.in

    For this compound, a reversed-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, often consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol, sometimes with a pH modifier. nih.gov

    The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. Method validation would ensure selectivity, accuracy, and precision. nih.gov Semi-preparative HPLC can also be utilized for the purification and isolation of the compound. nih.gov

    Table 2: Typical HPLC Parameters for Analysis of Indazole Derivatives

    ParameterCondition
    ColumnReversed-phase (e.g., C8, C18)
    Mobile PhaseGradient or isocratic mixture of water and acetonitrile/methanol
    DetectorUV-Vis (detection wavelength set to an absorbance maximum of the compound)
    Flow RateTypically 0.5 - 2.0 mL/min
    Injection Volume5 - 20 µL

    Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. maxwellsci.com This technique is suitable for the analysis of volatile and thermally stable compounds.

    In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. maxwellsci.com The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.

    For this compound, GC-MS analysis would provide:

    Retention Time: The time it takes for the compound to travel through the GC column, which is a characteristic property under specific conditions.

    Molecular Ion Peak: A peak in the mass spectrum corresponding to the molecular weight of the compound (226.07 g/mol for C₈H₈BrN₃). chemicalbook.com The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+ and M+2 peak pattern.

    Fragmentation Pattern: A unique pattern of fragment ions that can be used to confirm the structure of the molecule.

    GC with a halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), could also be employed for selective and sensitive detection of this halogenated compound. nih.gov

    Computational and Theoretical Investigations of 4 Bromo 5 Methyl 1h Indazol 3 Amine

    Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

    DFT studies serve as a cornerstone for understanding the fundamental electronic characteristics and three-dimensional arrangement of atoms in a molecule.

    Optimized Molecular Geometries and Conformational Analysis

    A crucial first step in computational analysis is the determination of the most stable molecular geometry. This is achieved by performing geometry optimization calculations, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a molecule like 4-Bromo-5-methyl-1H-indazol-3-amine, this would involve exploring different possible conformations, particularly concerning the orientation of the amine and methyl groups. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

    Table 1: Hypothetical Optimized Geometrical Parameters for this compound

    ParameterBond/AngleCalculated Value (Exemplary)
    Bond LengthC3-N3 (Amine)1.38 Å
    Bond LengthC4-Br1.90 Å
    Bond LengthC5-C (Methyl)1.51 Å
    Bond AngleN2-C3-N3125°
    Dihedral AngleC4-C5-C(Methyl)-H180°

    Note: The values in this table are exemplary and would need to be determined through actual DFT calculations.

    Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a measure of the molecule's electronic stability and its tendency to undergo electronic transitions. A computational study would map the electron density distribution of these orbitals to identify reactive sites.

    Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

    Molecular OrbitalEnergy (eV) (Exemplary)
    HOMO-5.80
    LUMO-1.25
    HOMO-LUMO Gap4.55

    Note: These energy values are hypothetical and would be the output of a DFT calculation.

    Electrostatic Potential Surface Calculations

    The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the amine group, and a region of positive potential near the hydrogen atoms of the amine group.

    Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

    TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Vis) and other spectroscopic properties of molecules.

    Simulation of UV-Vis Absorption Spectra

    By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule. This allows for the prediction of the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such a simulation for this compound would provide insight into its electronic transitions, likely involving π-π* and n-π* transitions within the indazole ring system.

    Vibrational Frequency Analysis and Infrared Spectral Interpretation

    Computational vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as bond stretching or bending. By comparing the calculated spectrum with an experimentally obtained IR spectrum, researchers can confirm the molecular structure and assign specific absorption bands to particular functional groups. For this compound, this analysis would help identify the characteristic vibrational modes of the N-H bonds in the amine group, the C-Br bond, and the aromatic C-H and C-N bonds.

    Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

    Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Exemplary)
    Amine (N-H)Symmetric Stretch3400
    Amine (N-H)Asymmetric Stretch3500
    Aromatic C-HStretch3100
    C-BrStretch650

    Note: These frequencies are illustrative and would require specific calculations.

    Theoretical Examination of Reaction Mechanisms and Regioselectivity in Indazole Chemistry

    The inherent asymmetry of the indazole ring system presents a fascinating challenge in synthetic chemistry, particularly concerning the control of regioselectivity in substitution reactions. Computational and theoretical investigations have become indispensable tools for unraveling the complex interplay of factors that govern the outcome of these reactions. By modeling reaction pathways and analyzing molecular properties, researchers can predict and rationalize the formation of specific isomers, guiding the development of more efficient and selective synthetic methodologies.

    Mechanistic Pathways of Indazole Ring Formation

    The formation of the indazole ring itself can proceed through various mechanistic pathways, largely dependent on the chosen starting materials and reaction conditions. While a comprehensive review of all possible synthetic routes is beyond the scope of this article, a common and illustrative example involves the cyclization of ortho-substituted arylhydrazones.

    A notable transformation involves the preparation of arylhydrazones followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. This process is often facilitated by a catalyst, such as copper iodide (CuI), in the presence of a base like potassium carbonate (K2CO3) nih.gov. The reaction can tolerate a wide array of functional groups and has been successfully implemented on a large scale nih.gov.

    Computational studies on similar systems can elucidate the transition states and intermediates involved in these cyclization reactions. For instance, density functional theory (DFT) calculations can be employed to model the energetics of the ring-closing step, comparing different possible conformations and identifying the lowest energy pathway. These studies can also shed light on the role of the catalyst in facilitating the reaction, for example, by coordinating to the reactants and lowering the activation energy of the key bond-forming step.

    Another synthetic strategy involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes nih.gov. This method allows for the construction of 1H-indazoles with various substituents on the benzene (B151609) ring in moderate to good yields nih.gov. Theoretical examinations of such catalytic cycles can reveal the intricate details of oxidative addition, migratory insertion, and reductive elimination steps, providing a deeper understanding of the reaction mechanism.

    Elucidation of Factors Governing Positional Selectivity in Substitution Reactions

    A critical aspect of indazole chemistry is the regioselective functionalization of the pyrazole (B372694) ring, particularly at the N1 and N2 positions. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole nih.govbeilstein-journals.org. The 1H-tautomer is generally more thermodynamically stable nih.govbeilstein-journals.org. However, reactions such as alkylation can often lead to a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions and the nature of the substituents on the indazole core.

    Computational studies, especially those utilizing DFT, have been instrumental in understanding and predicting the regioselectivity of these reactions. For a compound like this compound, several factors would theoretically influence the site of substitution.

    Electronic Effects: The electronic properties of the substituents on the indazole ring play a crucial role. The electron-donating nature of the amino group at the C3 position and the methyl group at the C5 position, along with the electron-withdrawing effect of the bromine atom at the C4 position, will modulate the electron density at the N1 and N2 atoms. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to calculate the partial charges on the nitrogen atoms in the indazole anion. The nitrogen atom with the greater negative charge is often predicted to be the more nucleophilic and thus the more likely site of electrophilic attack.

    Steric Effects: The steric hindrance around the N1 and N2 positions can also significantly influence the regioselectivity. The proximity of the substituent at the C7 position to the N1 atom can disfavor substitution at this position, leading to a preference for the N2 isomer. Conversely, bulky substituents at the C3 position can hinder attack at the N2 position. For this compound, the amino group at C3 and the lack of a substituent at C7 would need to be considered in a theoretical model.

    Chelation and Cation Coordination: The nature of the base and the solvent used in the reaction can have a profound impact on the N1/N2 selectivity. In the presence of metal cations, such as Na+ or Cs+, chelation can be a dominant factor. For instance, with an electron-withdrawing group at the C3 position that can coordinate with the cation, a tight ion pair can form that directs the electrophile to the N1 position nih.govbeilstein-journals.org. It has been postulated that the coordination of the indazole N2-atom and an electron-rich atom in a C3 substituent with the cation from the base can drive this N1-selectivity beilstein-journals.orgnih.gov. DFT calculations have been used to model these chelation effects and have shown them to be a plausible driving force for regioselectivity nih.govbeilstein-journals.org.

    Reaction Conditions: The choice of the alkylating agent and the solvent can also alter the isomeric ratio. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective indazole alkylation for a range of substituted indazoles beilstein-journals.org. On the other hand, different conditions, such as the use of Mitsunobu reaction conditions, can favor the formation of N2-substituted products beilstein-journals.org. Trifluoromethanesulfonic acid or copper(II) triflate have also been used to promote selective N2-alkylation organic-chemistry.org.

    The table below summarizes the key factors influencing regioselectivity in indazole substitution reactions, based on findings from related systems.

    FactorInfluence on RegioselectivityTheoretical Investigation Method
    Electronic Effects of Substituents Modulates the nucleophilicity of N1 and N2 atoms. Electron-donating groups can increase electron density, while electron-withdrawing groups decrease it.Natural Bond Orbital (NBO) analysis to calculate partial atomic charges. Fukui indices to predict sites of electrophilic attack.
    Steric Hindrance Bulky substituents near N1 or N2 can hinder the approach of the electrophile, favoring substitution at the less hindered nitrogen.Molecular modeling to visualize steric accessibility. Calculation of steric energy in transition states.
    Chelation/Cation Coordination Metal cations from the base can coordinate with the indazole anion, forming a chelate that directs the electrophile to a specific nitrogen atom, often N1.DFT calculations to model the geometry and stability of the chelated intermediate.
    Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio.Implicit or explicit solvent models in computational calculations to assess the energetics of the reaction in different media.
    Nature of the Electrophile The size and reactivity of the electrophile can influence its sensitivity to steric and electronic factors.Modeling the transition states for the reaction of different electrophiles with the indazole anion.

    By systematically evaluating these factors through computational modeling, a predictive framework for the regioselective functionalization of complex indazoles like this compound can be established. This theoretical understanding is crucial for the rational design of synthetic routes to access specific isomers for various applications.

    Challenges and Future Research Directions for 4 Bromo 5 Methyl 1h Indazol 3 Amine

    Overcoming Synthetic Challenges

    The synthesis of complex heterocyclic molecules like 4-Bromo-5-methyl-1H-indazol-3-amine often presents a series of hurdles that chemists strive to overcome. These challenges typically revolve around achieving high yields, ensuring regiochemical purity, and developing processes that are both economically viable and environmentally sustainable.

    The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For indazole derivatives, traditional synthetic methods have sometimes relied on harsh reagents and generated significant chemical waste. For example, a patented synthesis of 4-bromo-5-methyl-1H-indazole involved a nitration step using sulfuric acid and nitric acid, which is known to produce large amounts of acidic waste and poses safety risks during scale-up. google.com

    The development of more sustainable and cost-effective protocols is therefore a critical area of future research. This includes the use of less hazardous solvents, the development of catalytic rather than stoichiometric processes, and the reduction of energy consumption. A recent study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine provides a case in point, where a new protocol was developed that avoided the need for column chromatography, a technique that often uses large volumes of solvents. chemrxiv.orgmdpi.comnih.gov This not only reduces waste but also simplifies the purification process, leading to cost savings.

    The use of readily available and inexpensive starting materials is another cornerstone of cost-effective synthesis. The aforementioned synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from the inexpensive 2,6-dichlorobenzonitrile (B3417380) is an example of this approach. chemrxiv.orgmdpi.comnih.gov Future research will likely explore one-pot syntheses, flow chemistry, and the use of biocatalysis to create even more efficient and environmentally friendly routes to this compound and its derivatives.

    Advancing Spectroscopic Characterization of Novel Derivatives

    As new synthetic methods are developed, the ability to unequivocally characterize the resulting novel derivatives of this compound becomes paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the workhorses of structural elucidation in organic chemistry.

    While a comprehensive public database of spectroscopic data for derivatives of this compound is not yet available, data from closely related compounds can provide a framework for what to expect. For example, the 1H and 13C NMR spectra of various bromo-substituted indazole derivatives have been reported, and these can be used to predict the chemical shifts and coupling patterns for new derivatives of the target compound. nih.gov

    Future research will need to focus on the systematic collection and analysis of spectroscopic data for a library of derivatives of this compound. This will not only confirm the structures of newly synthesized compounds but also provide valuable insights into their electronic and steric properties. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. High-resolution mass spectrometry will be essential for confirming the elemental composition of these new molecules.

    Table 1: Representative Spectroscopic Data for a Related Bromo-Substituted Indazole Derivative

    Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)Source
    N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide10.41 (s, 1H), 8.23 (d, 1H), 7.90 (d, 2H), 7.83 (d, 1H), 7.55–7.52 (m, 3H), 7.32 (t, 1H), 4.55 (t, 2H), 1.90 (q, 2H), 1.34–1.32 (m, 2H), 0.91 (t, 3H)161.16, 141.18, 138.68, 137.23, 131.82, 127.24, 123.18, 122.74, 122.18, 111.04, 55.37, 31.99, 19.92, 14.01 nih.gov

    This data is for a related compound and is provided for illustrative purposes.

    Deeper Mechanistic Understanding through Continued Computational Chemistry Efforts

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For a compound like this compound, computational studies can provide a wealth of information that complements experimental findings.

    DFT calculations can be used to:

    Predict the most stable geometric structure of the molecule.

    Calculate its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity. nih.govdntb.gov.uanih.gov

    Model its vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

    Investigate the mechanisms of chemical reactions, helping to explain observed regioselectivity and predict the feasibility of new synthetic routes. nih.gov

    Recent studies on other indazole derivatives have successfully employed DFT to elucidate reaction mechanisms and predict molecular properties. nih.govdntb.gov.uanih.gov For example, DFT calculations have been used to understand the regioselectivity of N-alkylation on the indazole ring, a common synthetic transformation. nih.gov By calculating the relative energies of different transition states, researchers can predict which regioisomer is more likely to form under specific reaction conditions.

    Future computational work on this compound should focus on building a comprehensive theoretical model of the molecule and its reactivity. This could involve creating a library of calculated properties for a range of its derivatives, which would be invaluable for guiding future synthetic efforts and understanding the structure-activity relationships of any biologically active compounds that may be discovered.

    Table 2: Example of DFT Calculated Properties for Indazole Derivatives

    Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Source
    8a-6.32-1.215.11 nih.gov
    8c-6.48-1.335.15 nih.gov
    8s-6.29-1.145.15 nih.gov

    These values are for specific indazole derivatives from a research study and serve as an example of the type of data that can be generated through DFT calculations. nih.gov

    Exploration of Undiscovered Applications in Emerging Scientific Disciplines

    The indazole scaffold is a well-known pharmacophore, meaning it is a key structural component in many biologically active compounds and approved drugs. nih.gov Derivatives of indazole have shown a wide range of therapeutic potential, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov Given this precedent, it is highly probable that novel derivatives of this compound could also exhibit interesting biological activities.

    Beyond the established field of medicinal chemistry, there is a growing interest in the application of heterocyclic compounds in emerging scientific disciplines such as materials science and chemical biology. The unique electronic and photophysical properties of the indazole ring system make it an attractive candidate for the development of:

    Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of indazole derivatives could be harnessed to create new materials for more efficient and durable OLED displays.

    Fluorescent Probes: The indazole scaffold could be incorporated into molecules designed to detect specific ions, molecules, or biological processes through changes in their fluorescence.

    Functional Polymers: Polymerization of indazole-containing monomers could lead to new materials with unique thermal, mechanical, or electronic properties.

    Future research should therefore not be limited to the biological applications of this compound. A multidisciplinary approach that explores its potential in these emerging fields could unlock a whole new range of applications for this versatile molecule. The synthesis of a diverse library of its derivatives will be the first step in this exciting journey of discovery.

    Q & A

    Basic Questions

    Q. What are the standard methods for synthesizing 4-Bromo-5-methyl-1H-indazol-3-amine, and how can reaction conditions be optimized?

    • Methodology : The compound is typically synthesized via multi-step routes involving cyclization of substituted precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems can improve regioselectivity and yield . Optimization includes:

    • Catalyst choice (e.g., CuI for click chemistry).
    • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
    • Reaction monitoring via TLC (Rf = 0.30 in 70:30 EtOAc/hexane) and purification via flash chromatography .
      • Validation : Structural confirmation via 1H^1H/13C^{13}C NMR and HRMS (e.g., observed [M+H]+^+ at m/z 427.0757) ensures purity .

    Q. How is this compound characterized, and what analytical techniques are critical for validation?

    • Key Techniques :

    • NMR Spectroscopy : Assigns protons (e.g., indazole NH2_2 and methyl groups) and confirms substitution patterns .
    • Mass Spectrometry : HRMS or FAB-MS verifies molecular weight (226.08 g/mol) and isotopic patterns for bromine .
    • Elemental Analysis : Validates empirical formula (C8_8H8_8BrN3_3) .
      • CAS Registry : Cross-referencing with CAS 1715912-74-5 ensures compound identity .

    Q. What purification strategies are effective for isolating this compound?

    • Chromatography : Flash column chromatography using gradients (e.g., 70:30 EtOAc/hexane) resolves impurities .
    • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals.
    • Solvent Removal : Vacuum drying at 90°C eliminates residual DMF .

    Advanced Research Questions

    Q. How can crystallographic analysis using SHELX software enhance structural elucidation of this compound derivatives?

    • Methodology :

    • Data Collection : High-resolution X-ray diffraction (e.g., twinned data or small-molecule crystals).
    • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via R-factor convergence (e.g., R1 < 0.05) .
    • Validation : WinGX/ORTEP visualizes thermal ellipsoids and packing diagrams .
      • Application : Resolves ambiguities in bromine/methyl positional isomerism .

    Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

    • Assay Types :

    • Enzymatic Inhibition : α-Glucosidase assays (IC50_{50} determination) for antidiabetic activity .
    • Antioxidant Screening : DPPH radical scavenging assays (e.g., EC50_{50} values) .
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., MDA-MB-231) .
      • Controls : Use known inhibitors (e.g., acarbose for α-glucosidase) to benchmark activity .

    Q. What computational approaches are suitable for structure-activity relationship (SAR) analysis of this compound derivatives?

    • QSAR Modeling :

    • Descriptor selection (e.g., Hammett σ for electronic effects of substituents).
    • Training sets from analogs (e.g., 7-arylvinyl indazoles) with reported bioactivity .
      • Docking Studies : Molecular docking into target proteins (e.g., α-glucosidase active site) identifies key interactions (H-bonding with Br/methyl groups) .

    Q. How can contradictions in substituent effects on bioactivity be resolved for indazole derivatives?

    • Case Study : In α-glucosidase inhibition, 7-arylvinyl substituents (3g-k) showed higher activity than 7-aryl analogs (3a-f), conflicting with initial QSAR predictions .
    • Resolution :

    • Electronic Analysis : Compare Hammett constants of substituents (e.g., electron-withdrawing groups enhance binding).
    • Steric Effects : Molecular dynamics simulations assess substituent bulk and conformational flexibility .

    Q. What role do solvent systems play in modulating the reactivity of this compound during functionalization?

    • Key Findings :

    • PEG-400/DMF : Enhances CuAAC reaction rates via coordination with CuI .
    • Water-Compatible Solvents : Reduce side reactions (e.g., hydrolysis of bromine) in aqueous conditions .
      • Optimization : Solvent polarity index correlates with reaction yield (e.g., EtOAc/hexane for chromatography) .

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